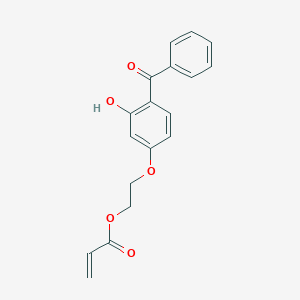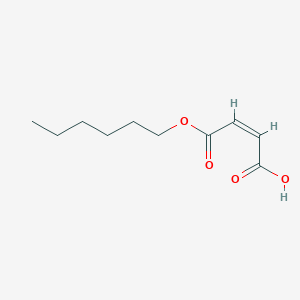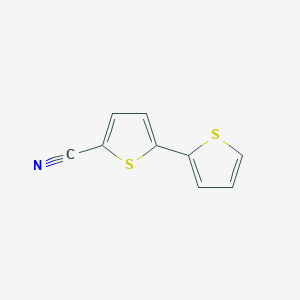
5-Benzyl-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-Benzyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. This compound has been the subject of various studies due to its potential biological activities and its interesting chemical properties.
Synthesis Analysis
The synthesis of this compound derivatives has been explored in several studies. For instance, derivatives of this compound have been synthesized from phenylacetic acid derivatives, and their structures were characterized using NMR spectroscopy and X-ray crystallography . Another study reported the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives using ultrasound-assisted methods, which proved to be more efficient than conventional methods . Additionally, the synthesis of related adamantane-1,3,4-thiadiazole hybrid derivatives has been achieved, with crystal structures determined at low temperature .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been analyzed through various techniques. X-ray crystallography has been used to determine the crystal structures of these compounds, revealing the orientation of the amino group and the nature of intra- and intermolecular interactions . Quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis have been employed to characterize noncovalent interactions, such as hydrogen bonding and (\pi)-(\pi) stacking .
Chemical Reactions Analysis
The chemical reactivity of this compound and its derivatives has been investigated through experimental and computational studies. Density functional theory (DFT) calculations have been performed to understand the reactions and chemical species involved in the synthesis of these compounds . The interaction of this compound with carboxylic acids has been studied, leading to the formation of cocrystals and salts with distinct hydrogen bonding motifs .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been explored in relation to their potential biological activities. For example, the acetylcholinesterase-inhibition activities of these derivatives have been tested, with one compound showing significant activity . The antitumor activity of related compounds has also been assessed, with promising results against certain cell lines .
Applications De Recherche Scientifique
Traitement de la maladie d’Alzheimer
5-Benzyl-1,3,4-thiadiazol-2-amine : a été étudié pour son potentiel en tant qu’inhibiteur de l’acétylcholinestérase. Cette enzyme est une cible pour le traitement de la maladie d’Alzheimer car son inhibition peut augmenter les niveaux d’acétylcholine dans le cerveau, ce qui pourrait améliorer la mémoire et les fonctions cognitives .
Activité anticancéreuse
Ce composé s’est avéré prometteur dans la recherche anticancéreuse en raison de sa capacité à perturber les processus de réplication de l’ADN. En modifiant la structure de dérivés connus ayant une activité documentée, les chercheurs visent à développer de nouveaux agents antitumoraux. Le cycle 1,3,4-thiadiazole, en particulier, est un bioisostère de la pyrimidine, qui fait partie des bases nucléiques, ce qui en fait un candidat significatif pour le traitement du cancer .
Applications antimicrobiennes
Les dérivés de This compound ont été explorés pour leurs propriétés antimicrobiennes. Ces composés ont le potentiel d’inhiber la réplication des cellules bactériennes, ce qui pourrait conduire au développement de nouveaux antibiotiques pour lutter contre les souches résistantes de bactéries .
Effets anti-inflammatoires et analgésiques
Des recherches ont indiqué que les dérivés du 1,3,4-thiadiazole peuvent présenter des effets anti-inflammatoires et analgésiques. Cela en fait des candidats intéressants pour le développement de nouveaux médicaments contre la douleur qui pourraient potentiellement avoir moins d’effets secondaires que les traitements actuels .
Potentiel antipsychotique et antidépresseur
La structure de This compound lui permet d’être considérée pour le développement de médicaments antipsychotiques et antidépresseurs. Son interaction avec divers systèmes de neurotransmetteurs pourrait conduire à de nouveaux traitements pour les troubles de santé mentale .
Propriétés antifongiques et antimycobactériennes
Ces composés ont également été évalués pour leurs activités antifongiques et antimycobactériennes. Ceci est particulièrement important pour développer des traitements contre les infections fongiques et les maladies comme la tuberculose, qui sont causées par des mycobactéries .
Mécanisme D'action
Target of Action
The primary target of 5-Benzyl-1,3,4-thiadiazol-2-amine is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer treatment . It also shows inhibitory activity against Acetylcholinesterase (AChE) , which is a key enzyme involved in the progression of Alzheimer’s disease .
Mode of Action
This compound inhibits the interleukin-6 (IL-6)/JAK/STAT3 pathway . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription . As an AChE inhibitor, it prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway, which is critical in cell growth and differentiation . By inhibiting this pathway, the compound can potentially suppress the proliferation of cancer cells . In the context of Alzheimer’s disease, the compound inhibits AChE, thereby increasing the concentration of acetylcholine in the brain and potentially improving cognitive function .
Result of Action
The compound exhibits anti-proliferative activity against STAT3-overexpressing DU145 and MDA-MB-231 cancer cells, inducing cell cycle arrest and apoptosis . In Alzheimer’s disease, by inhibiting AChE, the compound could potentially ameliorate cognitive symptoms .
Propriétés
IUPAC Name |
5-benzyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTCSEFOSVTSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353822 | |
| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16502-08-2 | |
| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16502-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What evidence supports the anticancer potential of 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives?
A2: In vivo studies using Ehrlich ascites carcinoma bearing mice demonstrated that specific derivatives of this compound exhibit promising anticancer activity. [] Specifically, derivatives incorporating phenyl isocyanate or phenyl isothiocyanate moieties showed significant tumor growth inhibition compared to the control group. [] These compounds effectively reduced tumor volume, decreased viable tumor cell count, and prolonged the survival time of the mice. [] Further investigation into the underlying mechanisms of action and potential therapeutic applications is warranted.
Q2: How are this compound derivatives characterized and what analytical techniques are employed in their study?
A3: The synthesized 5-benzyl-1,3,4-thiadiazole derivatives are routinely characterized using a combination of spectroscopic techniques. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, is employed to confirm the structure and purity of the synthesized compounds. [, ] Additionally, researchers utilize X-ray crystallography to obtain detailed structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the molecule. [] Mass spectrometry (MS) is another valuable tool employed to determine the molecular weight and identify characteristic fragmentation patterns, further confirming the identity of the synthesized compounds. [, ] These analytical techniques play a crucial role in the development and optimization of novel this compound derivatives for various therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)








